molecular formula C11H7F2NO3 B2766843 (6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1215639-69-2

(6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No. B2766843
CAS RN: 1215639-69-2
M. Wt: 239.178
InChI Key: BJLVRLSDLDWAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,8-Difluoro-4-oxoquinolin-1(4H)-yl)acetic acid, also known as DFQA, is a quinoline derivative that has been studied for its potential applications in biochemical and physiological research. DFQA is a synthetic compound that has been used as an inhibitor of enzymes and as a ligand for proteins. It has also been used as a research tool for studying the interaction between proteins and small molecules. DFQA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Determination of Quinolone Residues

Quinolones, including compounds structurally related to "(6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid," have been analyzed for their residues in various matrices. For instance, Karbiwnyk et al. (2007) developed a method using liquid chromatography-fluorescence (LC-FL) and mass spectrometry (LC-MS) for determining quinolone residues in shrimp, highlighting the relevance of these compounds in food safety and regulatory compliance Karbiwnyk et al., 2007.

Novel Fluorophores for Biomedical Analysis

Hirano et al. (2004) synthesized a novel fluorophore derived from a quinolone structure, demonstrating its strong fluorescence and stability in a wide pH range. This compound's characteristics make it suitable for biomedical analyses, including fluorescent labeling and detection of biomolecules Hirano et al., 2004.

Environmental Impact and Behavior

Lützhøft et al. (2000) explored the distribution behavior of quinolone antimicrobials in environmental samples, providing insights into the environmental fate and potential impact of these compounds. The study employed solid-phase microextraction and high-performance liquid chromatography to quantify antimicrobial concentrations, contributing to our understanding of the ecological risks associated with quinolone use Lützhøft et al., 2000.

Molecular Interactions and Crystallography

Alshahateet et al. (2015) investigated the crystallization of diquinoline derivatives, including the study of solvents' effects on crystal forms. These findings have implications for the design and synthesis of new materials with specific crystallographic properties, potentially useful in various applications ranging from pharmaceuticals to materials science Alshahateet et al., 2015.

Synthetic Applications and Chemical Transformations

Zhu and Seidel (2017) described the acetic acid-promoted annulations of amines with quinoline derivatives, demonstrating a method for forming complex molecules through dual C–H bond functionalization. This research offers valuable methodology for synthesizing new compounds with potential applications in drug development and organic chemistry Zhu & Seidel, 2017.

properties

IUPAC Name

2-(6,8-difluoro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-6-3-7-9(15)1-2-14(5-10(16)17)11(7)8(13)4-6/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLVRLSDLDWAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C(C1=O)C=C(C=C2F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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